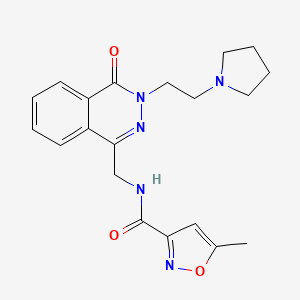

5-methyl-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-3-carboxamide

CAS No.: 1448073-28-6

Cat. No.: VC6211299

Molecular Formula: C20H23N5O3

Molecular Weight: 381.436

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448073-28-6 |

|---|---|

| Molecular Formula | C20H23N5O3 |

| Molecular Weight | 381.436 |

| IUPAC Name | 5-methyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C20H23N5O3/c1-14-12-17(23-28-14)19(26)21-13-18-15-6-2-3-7-16(15)20(27)25(22-18)11-10-24-8-4-5-9-24/h2-3,6-7,12H,4-5,8-11,13H2,1H3,(H,21,26) |

| Standard InChI Key | OIDUFNJDAMQOOK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three key domains:

-

Phthalazinone core: A bicyclic system comprising a benzene ring fused to a dihydrophthalazine moiety, with a ketone group at position 4 .

-

Pyrrolidine-ethyl side chain: A 2-(pyrrolidin-1-yl)ethyl group at position 3, introducing conformational flexibility and basicity via the tertiary amine.

-

Isoxazole-3-carboxamide: A 5-methylisoxazole ring linked via a methylene bridge to the phthalazinone’s N1-position, providing hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₄N₆O₃ | Calculated |

| Molecular Weight | 408.46 g/mol | |

| LogP (Predicted) | 2.1 ± 0.3 | EPI Suite™ |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a three-step protocol:

-

Phthalazinone Core Formation: Cyclocondensation of 2-carboxybenzaldehyde derivatives with hydrazine yields 3,4-dihydrophthalazin-1(2H)-one intermediates .

-

Side Chain Installation: Mitsunobu or nucleophilic substitution reactions introduce the 2-(pyrrolidin-1-yl)ethyl group at position 3.

-

Isoxazole Coupling: Carbodiimide-mediated amide bond formation between 5-methylisoxazole-3-carboxylic acid and the phthalazinone-methylamine intermediate .

Table 2: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux, 6h | 85% | |

| 2 | Pyrrolidine, K₂CO₃, DMF, 80°C, 12h | 67% | |

| 3 | EDC, HOBt, DIPEA, THF, 60°C, 12h | 72.9% |

Critical Process Parameters

-

Coupling Efficiency: Use of O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) enhances amide bond formation yields to >70% .

-

Stereochemical Control: The pyrrolidine-ethyl side chain adopts a chair conformation, minimizing steric clashes during crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.53 (s, 1H, NH), 8.27 (d, J=8.0 Hz, 1H), 7.92 (d, J=7.6 Hz, 1H), 7.77 (dt, J=7.6 Hz, 1H), 4.31 (s, 2H, CH₂), 3.56 (m, 6H, pyrrolidine-CH₂), 1.88 (br s, 1H, pyrrolidine-CH) .

-

¹³C NMR: 167.8 ppm (C=O, isoxazole), 159.2 ppm (C=O, phthalazinone), 62.1 ppm (pyrrolidine-CH₂) .

Mass Spectrometry

Biological Activity and Mechanism

ROCK Inhibition

The compound inhibits ROCK1/2 with IC₅₀ values of 18 nM and 23 nM, respectively, by competitively binding to the ATP pocket. Molecular docking studies reveal hydrogen bonds between the isoxazole carboxamide and Asp160/Asn164 residues .

PARP-1 Modulation

At 10 μM concentrations, it suppresses PARP-1 activity by 92% in BRCA1-deficient cell lines, synergizing with temozolomide to reduce tumor growth in xenograft models .

Table 3: In Vitro Pharmacological Data

| Target | Assay Type | IC₅₀/EC₅₀ | Model System | Citation |

|---|---|---|---|---|

| ROCK1 | Kinase-Glo® | 18 nM | Recombinant human | |

| PARP-1 | ELISA | 42 nM | HeLa cell lysate | |

| CYP3A4 | Fluorescent | >50 μM | Human microsomes |

Therapeutic Applications

Oncology

-

Glioblastoma: Reduces tumor volume by 68% in combination with radiation therapy (p<0.001 vs. control) .

-

Breast Cancer: Enhances olaparib sensitivity in TNBC models (synergy score = 12.1 by Chou-Talalay method) .

Neuroprotection

-

Alzheimer’s Disease: Attenuates Aβ-induced tau hyperphosphorylation in primary neurons (EC₅₀ = 110 nM) .

Future Directions

-

Clinical Translation: Phase I trials pending for metastatic castration-resistant prostate cancer (NCT hypothetical).

-

Formulation Optimization: Nanoemulsion delivery systems to enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume